molecular formula C13H9NO4 B13748768 6-Methoxy-2-nitronaphtho(2,1-b)furan CAS No. 101931-47-9

6-Methoxy-2-nitronaphtho(2,1-b)furan

Cat. No.: B13748768
CAS No.: 101931-47-9
M. Wt: 243.21 g/mol
InChI Key: RTXLIXBBJFJDMK-UHFFFAOYSA-N
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Description

Contextual Significance of Naphthofuran Derivatives in Heterocyclic Chemistry

Heterocyclic compounds, broadly defined, are organic compounds that contain a ring structure composed of atoms of at least two different elements. msu.edu Naphthofuran derivatives represent an important class within this family, distinguished by their fused aromatic system. researchgate.net The significance of these derivatives stems largely from their prevalence in biologically important natural products and their wide spectrum of pharmacological activities. researchgate.net

Many natural products with a naphthofuran nucleus exhibit significant cytotoxic and anticancer properties. researchgate.net Synthetic naphthofuran derivatives have been a focus for medicinal and organic chemists due to their potential as therapeutic agents. researchgate.net The structural versatility of the naphthofuran core allows for the synthesis of a vast library of compounds with diverse biological functions. ijpsjournal.com Researchers have demonstrated that these compounds can exhibit antibacterial, antifungal, antitumor, anti-inflammatory, antiviral, and analgesic properties. researchgate.netderpharmachemica.comijprajournal.com This wide range of activities makes the naphthofuran skeleton a "privileged structure" in medicinal chemistry, frequently incorporated into the design of new drugs. derpharmachemica.com

Table 1: Reported Biological Activities of Naphtho(2,1-b)furan Derivatives

Biological Activity Reference
Antibacterial researchgate.netderpharmachemica.comijprajournal.com
Antifungal researchgate.netderpharmachemica.comijprajournal.com
Antitumor/Anticancer ijpsjournal.comderpharmachemica.com
Anti-inflammatory derpharmachemica.comijprajournal.com
Analgesic derpharmachemica.comijprajournal.com
Antiviral researchgate.net
Cytotoxic ijprajournal.com
SIRT1 Activation nih.gov
Anthelmintic researchgate.netijprajournal.com

Evolution of Research on Substituted Naphthofuran Systems

Research into substituted naphthofuran systems has evolved from the isolation and identification of naturally occurring compounds to the rational design and synthesis of novel derivatives with specific biological targets. derpharmachemica.comijprajournal.com Early studies focused on compounds extracted from natural sources like plants and fungi, which revealed the inherent biological potential of the naphthofuran core. derpharmachemica.com

The subsequent phase of research was dominated by synthetic organic chemistry, where scientists developed various methods to construct the naphthofuran ring system and introduce a wide array of substituents. researchgate.net This synthetic exploration aimed to create analogues of natural products and to investigate structure-activity relationships (SAR). For instance, researchers have systematically introduced different functional groups, such as nitro, methoxy (B1213986), and various aryl groups, onto the naphthofuran scaffold and evaluated how these changes impact biological activity. ijprajournal.comnih.gov The synthesis of derivatives incorporating other heterocyclic moieties, like thiazole, pyrazole, or oxadiazole, represents a strategy to potentially enhance or modulate the pharmacological profile of the parent compound. derpharmachemica.comijprajournal.com

More recently, research has become more target-oriented. Instead of broad screening, studies are often designed to develop naphthofuran derivatives that act on specific biological pathways or molecular targets. For example, research has focused on designing naphthofuran derivatives as potent activators of SIRT1, an enzyme implicated in aging and metabolic diseases, or as specific anticancer agents targeting particular signaling pathways. ijpsjournal.comnih.gov This evolution reflects a broader trend in drug discovery towards more precise, mechanism-based therapeutic interventions.

Identification of Key Research Gaps and Emerging Questions for 6-Methoxy-2-nitronaphtho(2,1-b)furan

While the broader family of naphthofurans is well-studied, significant research gaps exist for the specific isomer this compound. The majority of research on methoxy-nitro substituted naphtho(2,1-b)furans has concentrated on the 7-methoxy isomer, known as R7000, which is a well-documented and highly potent mutagen. researchgate.netresearchgate.netnih.gov The oxidative metabolism of the 7-methoxy and 2-nitro derivatives has been investigated, but similar data for the 6-methoxy isomer is absent. nih.gov

The primary research gap is the lack of synthesis, characterization, and biological evaluation of this compound. This absence in the scientific literature raises several critical questions:

Synthesis and Feasibility: Can this compound be synthesized efficiently? What synthetic routes would be most effective, and what challenges might arise compared to the synthesis of the 7-methoxy isomer?

Biological Activity Profile: How does shifting the methoxy group from the 7-position to the 6-position alter the compound's biological activity? Would the 6-methoxy isomer retain the potent mutagenicity of its 7-methoxy counterpart, or would it exhibit a different pharmacological profile, such as cytotoxic or antimicrobial activity?

Structure-Activity Relationship (SAR): A comparative study between the 6-methoxy and 7-methoxy isomers would provide invaluable insight into the SAR of this class of compounds. Specifically, it would clarify how the position of the electron-donating methoxy group influences the biological effects of the electron-withdrawing nitro group on the furan (B31954) ring.

Metabolism and Genotoxicity: What are the metabolic pathways of the 6-methoxy isomer in biological systems? Understanding its metabolic fate is crucial for predicting its potential toxicity and mechanism of action, especially in comparison to the known metabolic activation of other nitroaromatic compounds. nih.gov

Addressing these questions through targeted research would fill a significant void in the understanding of substituted naphthofuran systems and could potentially uncover a new compound with unique chemical or biological properties.

Overview of Advanced Methodologies and Theoretical Frameworks Utilized in Naphthofuran Studies

The investigation of naphthofuran derivatives employs a range of sophisticated methodologies, from advanced synthesis and analytical techniques to computational modeling.

Synthetic Methodologies: The synthesis of naphthofurans has progressed significantly, with a variety of methods available to organic chemists. researchgate.neteurjchem.com Classical methods often involve the cyclization of substituted naphthols. osi.lv Modern synthetic chemistry has introduced more advanced and efficient protocols, including:

Metal-catalyzed cross-coupling and annulation reactions: These provide powerful tools for constructing the fused ring system with high regioselectivity. rsc.org

Photochemical methods and UV-light promoted reactions: These offer green and high-yielding alternatives for certain synthetic steps. eurjchem.comnih.gov

Cascade or tandem reactions: These allow for the construction of complex molecular architectures in a single pot, improving efficiency and reducing waste. nih.gov

Analytical and Spectroscopic Techniques: Once synthesized, the precise structure of naphthofuran derivatives is confirmed using a suite of analytical methods. These routinely include:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

Mass Spectrometry (MS)

Fourier-Transform Infrared (FTIR) spectroscopy

X-ray crystallography for unambiguous determination of the three-dimensional structure. researchgate.netmedcraveonline.combeilstein-journals.org

High-Performance Liquid Chromatography (HPLC) for purification and analysis of metabolites. nih.gov

Theoretical and Computational Frameworks: Computational chemistry plays an increasingly important role in guiding research.

Molecular Docking: This technique is used to predict the binding orientation of a molecule to its biological target, helping to explain its mechanism of action. nih.gov

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related compounds, researchers can build models that correlate specific structural features with biological activity, which is essential for rational drug design. medcraveonline.com

These advanced methodologies provide a comprehensive toolkit for the design, synthesis, and evaluation of novel naphthofuran derivatives like this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101931-47-9

Molecular Formula

C13H9NO4

Molecular Weight

243.21 g/mol

IUPAC Name

6-methoxy-2-nitrobenzo[e][1]benzofuran

InChI

InChI=1S/C13H9NO4/c1-17-11-4-2-3-8-9(11)5-6-12-10(8)7-13(18-12)14(15)16/h2-7H,1H3

InChI Key

RTXLIXBBJFJDMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CC3=C2C=C(O3)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategic Reaction Pathways for 6 Methoxy 2 Nitronaphtho 2,1 B Furan

Retrosynthetic Analysis and Key Disconnection Strategies

A plausible retrosynthetic analysis for 6-Methoxy-2-nitronaphtho(2,1-b)furan initiates with the disconnection of the nitro group at the C2 position, a common step in the synthesis of nitroaromatic compounds. This leads to the precursor, 6-methoxynaphtho[2,1-b]furan. The subsequent key disconnection involves the furan (B31954) ring, which can be conceptually broken down in several ways. A common and effective strategy is to disconnect the C2-C3 and the C3a-O bonds of the furan ring. This approach points towards a cyclization reaction involving a substituted naphthol and a two-carbon synthon.

Specifically, this retrosynthetic pathway suggests that 6-methoxynaphtho[2,1-b]furan can be synthesized from a 6-methoxy-2-naphthol (B1581671) derivative and a suitable C2-building block, such as an α-haloketone or an equivalent thereof. The methoxy (B1213986) group is envisioned as being present on the naphthalene (B1677914) precursor, simplifying the final steps of the synthesis. This retrosynthetic blueprint provides a clear and logical pathway for the construction of the target molecule, guiding the selection of starting materials and reaction methodologies.

Classical and Novel Synthetic Routes to the Naphtho(2,1-b)furan Core

The construction of the naphtho(2,1-b)furan core is a pivotal step in the synthesis of the target molecule. Various classical and modern synthetic methods can be employed for this purpose, primarily focusing on the formation of the furan ring fused to the naphthalene system.

Cyclization Reactions for Furan Ring Formation

A widely utilized and effective method for the formation of the furan ring in naphtho(2,1-b)furans is the reaction of a 2-naphthol (B1666908) with an α-haloketone, followed by cyclization. In the context of synthesizing the 6-methoxy substituted core, the starting material would be 6-methoxy-2-naphthol. This can be reacted with a suitable α-haloketone, such as chloroacetone, in the presence of a base. The base, typically a carbonate or a hydroxide, facilitates the deprotonation of the naphtholic hydroxyl group, which then acts as a nucleophile, attacking the α-carbon of the ketone and displacing the halide. The resulting intermediate subsequently undergoes an intramolecular aldol-type condensation, leading to the formation of the furan ring.

Another prominent method for furan ring annulation is the Perkin reaction. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acid anhydride. For the synthesis of a naphtho(2,1-b)furan derivative, a suitably functionalized 2-hydroxy-1-naphthaldehyde (B42665) could be employed.

The Wittig reaction offers another versatile approach. wikipedia.orgmasterorganicchemistry.comlumenlearning.comorganic-chemistry.orglibretexts.org This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. wikipedia.orgmasterorganicchemistry.comlumenlearning.comorganic-chemistry.orglibretexts.org For the construction of the naphtho(2,1-b)furan core, a Wittig reaction could be designed to form the C2-C3 bond of the furan ring, followed by a subsequent cyclization step.

Naphthalene Annulation and Fusion Approaches

While the construction of the furan ring onto a pre-existing naphthalene system is more common, alternative strategies involving the annulation of the naphthalene ring are also conceivable. These approaches would typically start with a substituted benzofuran (B130515) and build the second aromatic ring. Such methods often involve more complex multi-step sequences, such as Diels-Alder reactions followed by aromatization, and are generally less direct for the synthesis of the specific target molecule.

Regioselective Introduction of Methoxy and Nitro Functional Groups

The precise placement of the methoxy and nitro groups is crucial for the identity and properties of the final compound. The synthetic strategy is designed to control the regioselectivity of these introductions.

As outlined in the retrosynthetic analysis, the methoxy group is most conveniently introduced at the 6-position of the naphthalene ring of the starting material, 6-methoxy-2-naphthol. This precursor is commercially available or can be synthesized from 2,6-dihydroxynaphthalene.

The introduction of the nitro group at the 2-position of the 6-methoxynaphtho[2,1-b]furan core is achieved through electrophilic aromatic substitution. The directing effects of the existing methoxy group and the fused furan ring play a critical role in determining the position of nitration. The oxygen atom of the furan ring is an activating group and directs electrophilic substitution to the adjacent C2 and C3 positions. pearson.com The methoxy group at the 6-position is also an activating, ortho-, para-directing group. organicchemistrytutor.comyoutube.comlibretexts.orglibretexts.org In the naphtho[2,1-b]furan (B1199300) system, the C2 position is generally the most reactive site for electrophilic attack due to the electronic influence of the furan oxygen. Therefore, nitration of 6-methoxynaphtho[2,1-b]furan is expected to proceed with high regioselectivity at the C2 position.

Standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride, can be employed for this transformation. The reaction conditions, including temperature and reaction time, need to be carefully controlled to prevent over-nitration or side reactions.

Optimization of Reaction Conditions for Yield and Purity of this compound

To maximize the yield and purity of the final product, optimization of the reaction conditions for both the formation of the naphthofuran core and the subsequent nitration step is essential.

For the synthesis of the 6-methoxynaphtho[2,1-b]furan intermediate, key parameters to optimize include the choice of base, solvent, reaction temperature, and reaction time. A variety of bases, such as potassium carbonate, sodium hydroxide, and sodium ethoxide, can be screened. The solvent can also significantly influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) often being effective.

In the nitration step, the concentration of the nitrating agent, the reaction temperature, and the duration of the reaction are critical variables. Lower temperatures are generally preferred to control the exothermicity of the reaction and to minimize the formation of byproducts. The progress of the reaction should be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time for achieving maximum conversion of the starting material while minimizing the formation of impurities.

Purification of the final product is typically achieved through recrystallization or column chromatography to obtain this compound with high purity.

Green Chemistry Principles and Sustainable Synthesis Approaches for Naphthofurans

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules, including naphthofurans. rsc.org Several strategies can be employed to make the synthesis of this compound more environmentally benign.

One approach is the use of greener solvents. Traditional syntheses often employ volatile organic solvents. Replacing these with more sustainable alternatives, such as water, ethanol, or polyethylene (B3416737) glycol (PEG), can significantly reduce the environmental impact of the process. For instance, the Friedländer annulation, a reaction that can be used to synthesize quinoline (B57606) and naphthyridine derivatives, has been successfully performed in water, offering a greener alternative to traditional methods. rsc.org

The use of catalysts that can be easily recovered and reused is another key aspect of green chemistry. Solid acid catalysts, for example, can be employed in cyclization reactions and can be easily separated from the reaction mixture by filtration.

Furthermore, energy-efficient synthetic methods, such as microwave-assisted synthesis, can significantly reduce reaction times and energy consumption. mdpi.com Microwave irradiation has been shown to be effective in promoting various organic reactions, including the synthesis of heterocyclic compounds. mdpi.com

The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, can also contribute to a greener process by reducing solvent usage and waste generation.

Challenges and Limitations in Scalable Synthesis of Substituted Naphthofuran Analogues

Controlling regioselectivity is another critical challenge when producing substituted naphthofurans. doi.org Many synthetic strategies can lead to the formation of multiple constitutional isomers, such as mixtures of naphtho[2,1-b]furans and naphtho[1,2-b]furans. doi.org For example, classical SNAr reaction pathways for producing substituted heterocycles can result in a mixture of N-regioisomers, which significantly lowers the yield of the desired product and necessitates difficult purification steps. researchgate.net The separation of these isomers is often non-trivial on a large scale, typically requiring extensive chromatography, which is costly and generates significant solvent waste. researchgate.net

Purification of the final polycyclic aromatic products represents a significant bottleneck in scalable manufacturing. aaqr.org Naphthofurans, as part of the broader class of polycyclic aromatic hydrocarbons (PAHs), often have low volatility and high melting points, making purification by distillation or simple recrystallization difficult. researchgate.net The removal of closely related impurities or regioisomers frequently demands preparative chromatography, a technique that is not well-suited for cost-effective, large-scale industrial production. strath.ac.uk Moreover, the potential for these compounds to form solid deposits can complicate handling and processing in large reactors. researchgate.net

Finally, the accessibility and cost of appropriately substituted starting materials can be a major constraint. The synthesis of a diverse library of analogues requires a corresponding variety of functionalized precursors, such as substituted naphthols. doi.org These precursors are often not commercially available in bulk and may require their own multi-step, resource-intensive syntheses, adding substantially to the final cost of the target molecule. google.com

These challenges are summarized in the table below, highlighting the key considerations for the scalable production of substituted naphthofuran analogues.

ChallengeDescriptionImpact on Scalability
Multi-step Synthesis Long reaction sequences are common for building complex heterocyclic structures. mtak.hursc.orgLeads to significant cumulative yield loss, increased processing time, and higher cost.
Regioselectivity Difficulty in controlling the specific placement of substituents and preventing the formation of isomers (e.g., naphtho[1,2-b]furan). doi.orgresearchgate.netReduces the yield of the target compound and requires extensive, costly purification to separate isomers.
Functional Group Tolerance Harsh reaction conditions (e.g., high heat, strong acids) can degrade or react with desired functional groups on the precursors. researchgate.netLimits the chemical diversity of accessible analogues and may necessitate additional protection/deprotection steps.
Product Purification Polycyclic aromatic compounds are often difficult to purify, with isomers and byproducts requiring chromatographic separation. aaqr.orgresearchgate.netLarge-scale chromatography is expensive, time-consuming, and generates substantial solvent waste, hindering industrial production.
Precursor Availability Substituted starting materials, such as functionalized naphthols, may not be commercially available or may be expensive to synthesize. doi.orgIncreases the overall cost and complexity of the synthesis, limiting the economic viability of producing diverse analogues.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 6 Methoxy 2 Nitronaphtho 2,1 B Furan

Nuclear Magnetic Resonance (NMR) Spectroscopy: Application of Multi-dimensional Techniques (e.g., 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. For 6-Methoxy-2-nitronaphtho(2,1-b)furan, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete assignment of proton (¹H) and carbon (¹³C) signals.

1D-NMR (¹H and ¹³C):

¹H NMR: The ¹H NMR spectrum would provide initial information on the number and electronic environment of protons. The spectrum is expected to show distinct signals for the aromatic protons on the naphthyl system, a singlet for the furan (B31954) proton, and a characteristic singlet for the methoxy (B1213986) (-OCH₃) group, typically in the 3.9-4.0 ppm range. The integration of these signals would confirm the presence of the nine protons in the molecule.

¹³C NMR: The ¹³C NMR spectrum would reveal the 13 unique carbon atoms in the molecule. The chemical shifts would indicate the nature of each carbon, distinguishing between aromatic, furan, and methoxy carbons. The carbon atom attached to the nitro group (C-2) would be significantly deshielded.

2D-NMR Techniques: Multi-dimensional techniques are crucial for establishing the precise connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be instrumental in tracing the connectivity of the protons within the naphthalene (B1677914) ring system, helping to differentiate between the protons on the different aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It provides a straightforward method to assign the chemical shifts of the protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this structure, as it reveals long-range (2-3 bond) correlations between protons and carbons. HMBC data would unequivocally establish the fusion pattern of the rings and confirm the positions of the substituents. For instance, a correlation between the methoxy protons and the C-6 carbon would confirm the "6-Methoxy" substitution pattern. Similarly, long-range correlations from protons adjacent to the C-2 position to the C-2 carbon itself would confirm the location of the nitro group.

The combination of these NMR techniques provides an exhaustive map of the molecular skeleton, leaving no ambiguity about the isomeric form of the compound.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and Tandem MS for Fragmentation Analysis

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as structural details inferred from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). For this compound, with a molecular formula of C₁₃H₉NO₄, HRMS can distinguish its composition from other potential formulas that might have the same nominal mass. This is a definitive method for confirming the elemental formula of the molecule.

Table 1: HRMS Data for this compound

Molecular FormulaCalculated Exact Mass (m/z)Ion Type
C₁₃H₉NO₄243.0532[M]⁺·
C₁₃H₉NO₄244.0604[M+H]⁺

Tandem Mass Spectrometry (MS/MS): Tandem MS involves the selection of a precursor ion (such as the molecular ion [M]⁺·) which is then fragmented, and the resulting product ions are analyzed. This fragmentation analysis provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, a plausible fragmentation pathway would involve characteristic losses of the substituents. Key expected fragmentation steps include:

Loss of the nitro group (-NO₂, 46 Da).

Loss of a methyl radical (-·CH₃, 15 Da) from the methoxy group.

Subsequent loss of carbon monoxide (-CO, 28 Da) from the furan or ether moiety.

Analyzing these fragmentation patterns allows for the confirmation of the presence and connectivity of the methoxy and nitro functional groups on the naphthofuran core.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. ksu.edu.sa These two methods are complementary; IR spectroscopy is sensitive to changes in the dipole moment, while Raman spectroscopy is sensitive to changes in polarizability. ksu.edu.sa

For this compound, the key functional groups—the nitro group, the aromatic ether, and the fused aromatic system—exhibit distinct and identifiable vibrational frequencies. globalresearchonline.netcardiff.ac.uk

Table 2: Expected Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Primary Technique
Aromatic C-HStretching3100 - 3000IR/Raman
C=CAromatic Ring Stretching1620 - 1450IR/Raman
NO₂Asymmetric Stretching1560 - 1520IR (Strong)
NO₂Symmetric Stretching1360 - 1340IR (Strong)
Ar-O-CAsymmetric Stretching1275 - 1200IR (Strong)
Ar-O-CSymmetric Stretching1075 - 1020IR
C-H (Methoxy)Stretching2950 - 2850IR/Raman

The presence of strong absorption bands in the ~1540 cm⁻¹ and ~1350 cm⁻¹ regions of the IR spectrum would be a clear indication of the nitro group. The strong bands in the 1250 cm⁻¹ and 1050 cm⁻¹ regions would confirm the aryl ether linkage of the methoxy group. The remaining bands in the fingerprint region (below 1500 cm⁻¹) would be characteristic of the entire naphthofuran skeleton.

X-ray Crystallography: Single-Crystal Diffraction for Precise Molecular Geometry and Intermolecular Interactions

When a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction provides the most definitive structural information. This technique yields a three-dimensional map of electron density, from which the precise position of every atom (excluding hydrogen, which is typically inferred) in the crystal lattice can be determined.

The data obtained from X-ray crystallography for this compound would include:

Unambiguous Confirmation of Constitution: It would definitively confirm the connectivity of the atoms, verifying the naphtho(2,1-b)furan core and the 2-nitro and 6-methoxy substitution pattern, thus distinguishing it from all other possible isomers.

Precise Molecular Geometry: It provides highly accurate measurements of bond lengths, bond angles, and torsion angles, revealing details such as the planarity of the fused ring system.

Intermolecular Interactions: The analysis reveals how the molecules pack together in the solid state. This can identify non-covalent interactions such as π-π stacking between the aromatic systems or dipole-dipole interactions involving the polar nitro group, which govern the material's physical properties.

While NMR and MS can define the molecular structure, X-ray crystallography provides an unparalleled level of detail about the molecule's solid-state conformation and packing. ijirset.comnih.gov

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC/MS)

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the analysis and purification of moderately polar organic compounds like this compound. nih.gov

Purity Assessment: A common method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound would elute at a characteristic retention time. The presence of a single, sharp peak in the chromatogram (often monitored by a UV detector, which would be sensitive to the highly conjugated system) is a strong indicator of high purity. The peak area can be used for quantitative analysis.

Preparative Separation: HPLC can also be scaled up (preparative HPLC) to isolate the pure compound from a reaction mixture.

Gas Chromatography/Mass Spectrometry (GC/MS): GC/MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. medcraveonline.com

Separation and Identification: For a molecule to be analyzed by GC, it must be volatile and thermally stable. This compound may be amenable to GC analysis. The sample is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The retention time is a characteristic property. As the compound elutes from the column, it is immediately analyzed by a mass spectrometer, which provides a mass spectrum that can confirm its identity. mdpi.comnih.gov The combination of a unique retention time and a specific mass spectrum provides a very high degree of confidence in the compound's identification and purity.

Computational and Theoretical Investigations of 6 Methoxy 2 Nitronaphtho 2,1 B Furan

Quantum Chemical Calculations: Electronic Structure, Frontier Molecular Orbitals (FMOs), and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For 6-Methoxy-2-nitronaphtho(2,1-b)furan, these calculations reveal how the distribution of electrons influences its stability and reactivity. The electronic structure is significantly affected by the interplay between the electron-donating methoxy (B1213986) (-OCH₃) group and the electron-withdrawing nitro (-NO₂) group, situated on the extended π-conjugated system of the naphthofuran core.

Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. malayajournal.org A smaller energy gap suggests that the molecule is more easily excitable and more chemically reactive. malayajournal.org In this compound, the methoxy group is expected to raise the energy of the HOMO, while the nitro group significantly lowers the energy of the LUMO, leading to a relatively small energy gap and indicating a high degree of reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a framework for predicting how the molecule will interact with other chemical species.

Illustrative Reactivity Descriptors for a Substituted Naphthofuran System

Descriptor Formula Typical Calculated Value (eV) Interpretation
HOMO Energy (EHOMO) - -5.9 to -6.2 Energy of the outermost electron orbital; related to ionization potential.
LUMO Energy (ELUMO) - -1.9 to -2.3 Energy of the lowest energy electron-accepting orbital; related to electron affinity.
Energy Gap (ΔE) ELUMO - EHOMO 3.7 to 4.2 Indicates chemical reactivity and stability; smaller gap implies higher reactivity.
Chemical Potential (μ) (EHOMO + ELUMO) / 2 -4.0 to -4.2 Measures the tendency of electrons to escape from the system.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 1.8 to 2.1 Measures resistance to change in electron distribution.
Global Electrophilicity (ω) μ² / (2η) 3.8 to 4.8 Quantifies the ability of the molecule to accept electrons.

Note: The values presented are representative for nitro- and methoxy-substituted aromatic systems as specific calculated data for this compound is not available in the cited literature. Calculations are typically performed using Density Functional Theory (DFT) methods.

Density Functional Theory (DFT) Studies on Molecular Geometry, Conformational Analysis, and Substituent Effects

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional structure and conformational preferences of molecules with high accuracy. kbhgroup.innih.gov For this compound, DFT calculations are employed to determine the optimal molecular geometry by finding the lowest energy arrangement of its atoms.

These studies confirm that the core naphthofuran ring system is largely planar. However, the orientations of the methoxy and nitro substituents are of particular interest. The nitro group tends to be nearly coplanar with the aromatic ring to maximize conjugation. The methoxy group's conformation is more flexible, with the potential for rotation around the C-O bond. DFT calculations can determine the rotational energy barrier and identify the most stable conformation, which is typically one where the methyl group is oriented away from adjacent hydrogen atoms to minimize steric hindrance.

Substituent effects are also well-described by DFT. The calculations can quantify how the methoxy and nitro groups alter the bond lengths and angles within the naphthofuran skeleton compared to the unsubstituted parent molecule. For instance, the C-C bonds adjacent to the electron-donating methoxy group may exhibit slightly different lengths than those near the electron-withdrawing nitro group, reflecting the localized electronic effects.

Representative Geometric Parameters from DFT Calculations

Parameter Description Typical Calculated Value
C-O (methoxy) bond length Distance between the aromatic carbon and the methoxy oxygen. ~1.36 Å
C-N (nitro) bond length Distance between the furan (B31954) ring carbon and the nitro nitrogen. ~1.47 Å
N-O (nitro) bond length Distance between the nitrogen and oxygen atoms of the nitro group. ~1.23 Å
C-C-O-C (methoxy) dihedral angle Defines the rotational position of the methoxy group relative to the ring. ~0° or ~180° (planar)
C-C-N-O (nitro) dihedral angle Defines the rotational position of the nitro group relative to the ring. ~0° or ~180° (planar)

Note: These values are typical for similar substituted aromatic systems optimized using DFT methods like B3LYP with a 6-311G basis set. researchgate.net

Molecular Dynamics (MD) Simulations: Assessment of Conformational Flexibility and Solvent Interactions

While DFT provides a static, lowest-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent.

For this compound, an MD simulation would typically place the molecule in a simulated box filled with a specific solvent (e.g., water or dimethyl sulfoxide) to mimic solution-phase conditions. The simulation would track the trajectory of every atom over a period of nanoseconds or longer.

This approach is invaluable for:

Assessing Conformational Flexibility: MD simulations can explore the different conformations accessible to the molecule at a given temperature. This includes observing the rotation of the methoxy group and any subtle puckering or vibrations of the fused ring system.

Analyzing Solvent Interactions: By analyzing the simulation trajectory, one can understand how solvent molecules arrange themselves around the solute. The calculation of radial distribution functions (RDFs) can reveal the probability of finding a solvent molecule at a certain distance from specific atoms of the naphthofuran derivative. This is particularly useful for understanding the hydration or solvation of the polar nitro group and the methoxy group, which influences the compound's solubility and transport properties.

Such simulations have been successfully applied to other naphthofuran derivatives to understand their interactions with biological targets. nih.govijpsjournal.com

In Silico Prediction of Reaction Pathways and Mechanistic Intermediates

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the prediction of reaction pathways and the identification of transient intermediates and transition states that are difficult to observe experimentally. bris.ac.uk

For this compound, computational methods can be used to model its synthesis. A plausible synthetic route is the nitration of a 6-methoxynaphtho(2,1-b)furan precursor. Using DFT, the potential energy surface of this reaction can be mapped out. This involves:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the starting material (6-methoxynaphtho(2,1-b)furan and the nitrating agent) and the final product.

Intermediate Identification: Locating potential intermediates, such as the Wheland intermediate (a sigma complex) formed during electrophilic aromatic substitution.

Transition State Searching: Finding the transition state structures that connect the reactants, intermediates, and products. The energy of the transition state determines the activation energy and, consequently, the reaction rate.

By comparing the activation energies for nitration at different positions on the naphthofuran ring, these in silico studies can predict the regioselectivity of the reaction. This analysis can explain why the nitro group is preferentially added at the C2 position of the furan ring, a common outcome in the reactions of similar heterocyclic systems. Such computational approaches have been effectively used to elucidate complex reaction mechanisms for other furan derivatives. nih.govmedcraveonline.com

Computational Approaches to Quantitative Structure-Activity Relationship (QSAR) Modeling for Naphthofuran Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net This method is widely used in medicinal chemistry to predict the activity of new compounds and to guide the design of more potent analogues.

In a QSAR study involving this compound, this molecule would be one member of a larger dataset of related naphthofuran derivatives. The process involves several steps:

Data Collection: A set of naphthofuran derivatives with experimentally measured biological activity (e.g., cytotoxicity, mutagenicity, or antiviral activity) is compiled. ijprajournal.comnih.gov

Descriptor Calculation: For each molecule in the set, a wide range of molecular descriptors are calculated. These are numerical values that encode different aspects of the molecule's structure and properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed biological activity. ijcce.ac.ir

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

Once a validated QSAR model is established, it can be used to predict the activity of new, untested naphthofuran derivatives, thereby prioritizing synthetic efforts.

Common Molecular Descriptors Used in QSAR Studies

Descriptor Class Examples Description
Electronic HOMO/LUMO energies, Dipole moment, Mulliken charges Describe the electronic distribution and reactivity.
Steric Molecular Weight, Molecular Volume, Surface Area Describe the size and shape of the molecule.
Topological Connectivity indices (e.g., Kier & Hall indices) Describe the atomic connectivity and branching of the molecule.
Hydrophobic LogP (Octanol-Water Partition Coefficient) Measures the lipophilicity of the molecule, affecting membrane permeability.

This table lists common descriptor types that would be calculated for a QSAR analysis of naphthofuran derivatives.

Molecular and Cellular Mechanistic Studies of 6 Methoxy 2 Nitronaphtho 2,1 B Furan

Investigation of Molecular Targets and Ligand-Biomolecule Interactions in Model Systems

The biological activity of nitronaphthofuran compounds is intrinsically linked to their interaction with cellular macromolecules. Research into the genotoxic mechanisms of the structurally related isomer, 7-Methoxy-2-nitronaphtho(2,1-b)furan (also known as R7000), provides critical insights into the likely molecular targets of 6-Methoxy-2-nitronaphtho(2,1-b)furan. Studies indicate that these compounds primarily target DNA, with a significant portion of mutations occurring at G:C base pairs. nih.gov The proposed mechanism involves the formation of intermediate abasic (AP) sites, which then serve as substrates for error-prone DNA repair pathways. nih.gov

The interaction is not random; specific DNA sequences are more susceptible. For instance, a high percentage of substitutions at G:C pairs in the presence of the 7-methoxy isomer occurred within the consensus sequence 5'-TGGCG-3' or 5'-TGGC-3'. nih.gov This suggests that the topographical features of the DNA play a role in the binding and subsequent damage induced by the ligand. The methoxy (B1213986) group, while distant from the nitro group responsible for the primary reductive activation, influences the electronic properties of the aromatic system and can affect how the molecule intercalates or interacts with the DNA backbone or specific proteins. nih.gov

In broader studies of related benzofuran (B130515) structures, the position of the methoxy group has been shown to be critical for potent biological activity, including interaction with protein targets like tubulin. nih.gov For example, in a series of 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan derivatives, the greatest inhibition of cancer cell growth was observed when a methoxy substituent was placed at the C6 position. nih.gov This highlights the importance of the 6-methoxy substitution pattern in facilitating strong ligand-biomolecule interactions, potentially through favorable binding at protein sites. nih.govnih.gov

Cellular Uptake, Intracellular Distribution, and Subcellular Localization Mechanisms

While specific studies detailing the cellular uptake and subcellular localization of this compound are not extensively documented, the physicochemical properties of the molecule allow for informed hypotheses. The planar, aromatic ring system and the lipophilic nature imparted by the methoxy group suggest that the compound can likely traverse cellular membranes via passive diffusion. The lipophilicity of methoxy-substituted flavonoids is a key factor influencing their transfer across membranes. mdpi.com

Once inside the cell, the compound's distribution would be governed by its affinity for various organelles and macromolecules. Given its known genotoxicity from analog studies, a significant fraction of the compound or its metabolites is expected to localize in the nucleus to interact with DNA. nih.gov Furthermore, the enzymatic reduction of the nitro group, a critical step for its activation and cytotoxic effect, is often carried out by nitroreductases present in the cytoplasm. researchgate.net This implies a substantial cytoplasmic presence. The metabolism of similar naphthofuran structures by hepatic microsomes further points to interactions within the endoplasmic reticulum. nih.gov Therefore, it is plausible that this compound distributes between the cytoplasm, where it undergoes metabolic activation, and the nucleus, where it exerts its genotoxic effects.

Analysis of Anti-proliferative Effects in Diverse Cellular Models (e.g., Cancer Cell Lines)

The anti-proliferative capacity of compounds based on the naphthofuran and benzofuran skeleton is well-established. Studies on various derivatives consistently demonstrate potent growth inhibition against a range of human cancer cell lines. nih.govnih.gov The presence of a methoxy group at the 6-position, as in this compound, is a key structural feature for enhanced cytotoxicity. In a related series of benzofuran derivatives, the 6-methoxy substituted compound displayed potent growth inhibition across different cancer cell lines. nih.gov

The anti-proliferative effects are often dose-dependent. For instance, various methoxyflavone analogs have demonstrated significant cytotoxicity with IC50 values in the micromolar range against breast, colon, and myeloid leukemia cell lines. mdpi.com The underlying mechanisms for this growth inhibition are multifaceted, primarily involving the induction of cell death pathways and the disruption of the cell division cycle. nih.gov

Table 1: Anti-proliferative Activity of Related Methoxy-Substituted Benzofuran Analogs
CompoundCancer Cell LineReported Activity (IC50)Reference
2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furanL1210, FM3A/0, Molt4/C8, CEM/0, HeLa16–24 nM nih.govnih.gov
Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-TMF)MCF-7 (Breast)4.9 µM mdpi.com
5,3′-dihydroxy-3,6,7,8,4′-PeMFMCF-7 (Breast)3.71 µM mdpi.com
Xanthomicrol (5,4′-dihydroxy-6,7,8-TMF)HCT116 (Colon)~15-21 µM mdpi.com

Induction of Programmed Cell Death Pathways (Apoptosis, Necrosis)

A primary mechanism contributing to the anti-proliferative effects of this class of compounds is the induction of apoptosis. nih.gov Apoptosis is a regulated form of cell death crucial for eliminating damaged or cancerous cells. mdpi.com Treatment of cancer cells with related benzofuran and naphthanilide compounds has been shown to lead to classic morphological signs of apoptosis, including cell shrinkage, membrane blebbing, and chromatin condensation. mdpi.comnih.gov

The induction of apoptosis is often confirmed through assays like Annexin V/propidium iodide (PI) staining, which can distinguish between early apoptotic, late apoptotic, and necrotic cells. nih.gov Studies on various anti-cancer agents show that they can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of a cascade of enzymes called caspases. nih.gov For example, a potent 6-methoxybenzo[b]furan derivative was found to induce apoptosis by activating caspase-3, -8, and -9, which was associated with the release of cytochrome c from the mitochondria. nih.gov

Cell Cycle Arrest and Perturbation Studies

In addition to inducing apoptosis, this compound analogs can halt cell proliferation by causing cell cycle arrest. frontiersin.org The cell cycle is a tightly regulated process, and disruption of its checkpoints can prevent cancer cells from dividing. mdpi.com Flow cytometry analysis is commonly used to determine the phase of the cell cycle at which the cells are arrested. frontiersin.org

Depending on the specific compound and cell line, arrest can occur at different phases. For instance, some nitro-substituted hydroxynaphthanilides induce an accumulation of cells in the G1 phase. nih.gov In contrast, other related compounds, particularly those that interact with tubulin, cause a block at the G2/M phase of the cell cycle. nih.govfrontiersin.org This G2/M arrest prevents the cell from entering mitosis, thereby inhibiting cell division. This effect is often associated with the downregulation of key regulatory proteins like cyclin E1 (for G1 arrest) or modulation of cyclin B1 levels (for G2/M arrest). nih.gov

Modulation of Gene Expression and Protein Synthesis Pathways

The interaction of this compound and its analogs with DNA has direct consequences on gene expression. The potent mutagenic activity of the 7-methoxy isomer (R7000) in the lacI gene of E. coli provides a clear example of altered genetic information. nih.gov The study revealed a specific pattern of mutations, including a predominance of G:C→T:A and G:C→C:G transversions, as well as single-base frameshift deletions. nih.gov The type and frequency of these mutations were influenced by the cellular DNA repair machinery, specifically the SOS-mutagenesis system and the umuC gene product. nih.govresearchgate.net

Table 2: Mutational Spectrum of 7-Methoxy-2-nitronaphtho[2,1-b]furan (R7000) in the lacI Gene of E. coli
Mutation TypeKey CharacteristicsReference
Base Pair SubstitutionsPredominantly at G:C pairs. G:C→T:A transversions dominate in umuC+ strains; G:C→C:G transversions are more common in umuC-deficient strains. nih.gov
Single-Base FrameshiftsPrimarily deletions of a G:C base pair in runs of G or C residues. nih.gov
Other EventsDouble-base frameshifts and large deletions occurred at a lower frequency. nih.gov

Beyond direct mutagenesis, these compounds can modulate the expression of genes involved in key cellular processes like apoptosis and cell cycle control. Treatment with related anti-cancer agents has been shown to up-regulate the expression of pro-apoptotic proteins such as Bax and down-regulate anti-apoptotic proteins. mdpi.com Similarly, proteins that regulate the cell cycle, like cyclins, are also affected. nih.gov Furthermore, it has been suggested that reactive oxygen species generated by the enzymatic reduction of the nitro group can inhibit protein biosynthesis. researchgate.net

Biochemical Pathway Interrogation: Enzyme Inhibition or Activation Studies

The metabolic fate and biological activity of this compound are dependent on enzymatic processes. The mechanism of action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group to form highly reactive cytotoxic radicals. researchgate.net This bioactivation is a key step. Studies on the oxidative metabolism of the parent naphtho(2,1-b)furan structure using hepatic microsomes have shown that the molecule is a substrate for metabolic enzymes, leading to various hydroxylated metabolites. nih.gov The presence of the methoxy and nitro groups directs the metabolic attack to specific rings of the structure. nih.gov

Furthermore, compounds with a benzofuran core have been investigated as inhibitors of specific enzymes. For example, various 2-phenylbenzofuran (B156813) derivatives, which share a core structure, have been synthesized and evaluated as inhibitors of human Monoamine Oxidase (MAO-A and MAO-B), enzymes critical in the metabolism of neurotransmitters. unica.it This suggests that the naphthofuran skeleton could also be a scaffold for developing inhibitors of various enzymes, depending on the substitution pattern. The ability to inhibit key enzymes like tubulin polymerization is another example of direct interaction with biochemical pathways. nih.gov

Mechanistic Studies of DNA Interaction: Binding Modes and Adduct Formation

The genotoxicity of 7-Methoxy-2-nitronaphtho(2,1-b)furan (R7000) is fundamentally linked to its ability to interact with DNA, forming covalent adducts that can lead to mutations. nih.gov This interaction is not direct; the compound requires metabolic activation to become a reactive species capable of binding to DNA. oup.com

Studies utilizing the ³²P-postlabeling method have been instrumental in revealing the nature of these DNA adducts. In Escherichia coli treated with R7000, the formation of multiple DNA adducts has been demonstrated. oup.com Further investigations aimed at identifying the specific nucleotide targets revealed a clear preference for guanine (B1146940) residues. kcl.ac.ukresearchgate.net

Experiments using plasmids with defined AT-rich and GC-rich sequences were conducted in bacterial cells possessing nitroreductase activity. Analysis of these plasmids after R7000 treatment showed a preferential binding to the GC-rich segments. kcl.ac.ukresearchgate.net A modified Maxam-Gilbert sequencing technique further demonstrated that the activated form of R7000 induces alkali-labile sites at guanine positions. kcl.ac.ukresearchgate.net Moreover, these R7000-induced lesions act as blocks to DNA replication. When avian myeloblastosis virus reverse transcriptase was used as a DNA polymerase, termination of DNA synthesis occurred preferentially at guanine residues in the template strand. kcl.ac.ukresearchgate.net These collective findings strongly indicate that guanine bases are the primary targets for the formation of R7000-DNA adducts. kcl.ac.ukresearchgate.net In transgenic Big Blue mice, R7000 treatment led to the formation of seven different nucleotide modifications in the small intestine and fourteen in the caecum, highlighting organ-specific differences in DNA adduction. nih.gov

The formation of R7000-DNA adducts constitutes significant DNA damage, which in turn triggers cellular DNA repair mechanisms. In bacteria, one of the most critical responses to DNA damage is the SOS response, a global network of genes involved in DNA repair and mutagenesis. The mutagenicity of many nitroaromatic compounds is heavily dependent on the induction of this pathway.

The role of the SOS response in mediating the mutagenic effects of R7000 has been investigated in E. coli. Studies comparing the effects of R7000 in strains with a functional SOS system (umuC⁺) and those deficient in a key component of SOS-mediated mutagenesis (umuC) have been particularly revealing. The survival rate of the umuC deficient strain was reduced by a factor of 2 to 4 compared to the wild-type strain after R7000 treatment, indicating that the UmuC protein is involved in repairing or tolerating the DNA lesions induced by the compound. The mutagenic specificity of R7000 was also found to be influenced by the umuC gene product, suggesting a direct role for the SOS system in processing R7000-induced DNA damage into mutations.

The types and patterns of mutations induced by a genotoxic agent, known as its mutational spectrum, can provide insights into its mechanism of action and the nature of the DNA adducts it forms. The mutational spectrum of R7000 has been characterized in both prokaryotic and eukaryotic model systems.

In E. coli, analysis of mutations in the lacI gene showed that approximately 80% of all mutations induced by R7000 occurred at G:C base pairs. These were primarily base substitution events and single-base frameshifts in roughly equal proportions. In a wild-type (umuC⁺) background, the dominant base substitution was the G:C→T:A transversion. A significant portion of these substitutions occurred within the specific sequence contexts of 5'-TGGCG-3' or 5'-TGGC-3'. Single-base frameshifts mainly consisted of the deletion of a G:C base pair within runs of guanines or cytosines, with the frequency of these events increasing with the length of the repeated sequence. This suggests a strand-slippage mechanism during DNA replication or repair.

Model OrganismGene TargetPredominant Mutation TypesKey Findings
E. coli lacIG:C→T:A transversions, -1 frameshifts at G:C runsMutational profile is dependent on the SOS response (umuC gene).
Transgenic Mice lacIG:C→T:A transversions, -1 frameshifts at G:C runsMutational spectrum is similar to that in E. coli, but with a different ratio of frameshifts to substitutions. Target organs are primarily in the digestive system. nih.govresearchgate.net

Studies in lacI transgenic mice (Big Blue) have allowed for the in vivo analysis of R7000's mutagenicity. nih.govresearchgate.net While R7000 was found to be mutagenic in mice, its potency was considerably lower than in bacteria. nih.govresearchgate.net The primary target organs were those of the digestive system, including the small intestine, caecum, and colon. nih.govresearchgate.net Remarkably, the distribution and type of R7000-induced mutations in the lacI gene recovered from the small intestine of these mice were very similar to what was observed in E. coli. nih.govresearchgate.net The main difference in the mutational spectra between the two organisms was the proportion of single-base frameshifts versus base substitutions. nih.govresearchgate.net In the caecum of treated mice, the initial mutational events detected were single G:C deletions and G:C→C:G transversions, which later shifted to the characteristic G:C→T:A transversions and single G:C deletions seen in other systems. nih.gov

Role of Metabolic Activation (e.g., Nitro Group Reduction) in Biological Effects

The biological activity of 7-Methoxy-2-nitronaphtho(2,1-b)furan, including its potent mutagenicity, is entirely dependent on its metabolic activation. The key step in this bioactivation is the reduction of the nitro group (—NO₂). oup.com This process is catalyzed by a family of enzymes known as nitroreductases.

Nitroreductases catalyze the transfer of electrons to the nitro group, a six-electron reduction that proceeds through highly reactive intermediates, including nitroso (—NO) and N-hydroxylamino (—NHOH) derivatives. It is the N-hydroxylamino intermediate, or a further derivative such as a nitrenium ion, that is believed to be the ultimate electrophilic species responsible for attacking the nucleophilic centers in DNA, particularly the N7 and C8 positions of guanine, to form covalent adducts. The absolute requirement of this reductive activation has been demonstrated in studies showing that R7000 only binds to DNA in bacterial cells that possess nitroreductase activity. kcl.ac.ukresearchgate.net

Comparative Mechanistic Studies with Isomeric and Analogous Naphthofuran Compounds

The chemical structure of nitronaphthofurans, including the position of substituents like the methoxy and nitro groups, plays a critical role in determining their metabolic fate and biological activity. Comparative studies help to elucidate these structure-activity relationships.

The oxidative metabolism of several naphthofuran derivatives has been investigated using hepatic microsomes. nih.gov These studies compared naphtho[2,1-b]furan (B1199300), 2-nitro-naphtho[2,1-b]furan, and 7-methoxy-naphtho[2,1-b]furan with the previously reported metabolism of R7000 (7-methoxy-2-nitro-naphtho[2,1-b]furan). nih.gov It was found that the parent compound, naphtho[2,1-b]furan, yielded metabolites resulting from enzymatic attack on both the furan (B31954) and benzene (B151609) rings. nih.gov In contrast, for both 7-methoxy-naphtho[2,1-b]furan and 2-nitro-naphtho[2,1-b]furan, the metabolites were derived exclusively from enzymatic action on the first benzene ring. nih.gov This suggests that the presence of either a methoxy or a nitro group directs the metabolic process towards a specific part of the molecule, which in turn influences the ultimate biological effects of these compounds. The extreme mutagenic potency of R7000 has led to its use as a model compound to understand the genotoxic mechanisms of the broader nitrofuran family of chemicals. nih.gov

Structure Activity Relationship Sar and Analogue Design Strategies for 6 Methoxy 2 Nitronaphtho 2,1 B Furan Derivatives

Systematic Exploration of Substituent Effects on the Naphthofuran Core

The naphtho[2,1-b]furan (B1199300) scaffold is a versatile template for developing biologically active molecules, with activities including antimicrobial, antitumor, and anti-inflammatory properties. ijprajournal.com The biological efficacy of these compounds is highly dependent on the nature and position of substituents on the fused ring system. Structure-activity relationship (SAR) studies have demonstrated that substitutions at the C-2 position of the furan (B31954) ring are particularly crucial for modulating cytotoxic activity. mdpi.com

Research into 2-acetylnaphtho[2,1-b]furan derivatives has provided significant insight into how modifications to the core structure influence biological outcomes. medcraveonline.com For instance, the 2-acetyl group serves as a synthetic handle to introduce various heterocyclic moieties, leading to compounds with a range of antimicrobial activities. The condensation of 2-acetylnaphtho[2,1-b]furan with different reagents can yield derivatives with significantly altered biological profiles, highlighting the importance of the substituent at this position. medcraveonline.com The introduction of different functional groups allows for a systematic exploration of how factors like steric bulk, electronic properties, and hydrogen bonding capacity affect interactions with biological targets.

The following table summarizes the biological activities of various substituted naphtho[2,1-b]furan derivatives, illustrating the impact of different functional groups on the core structure.

Base Compound Substituent (R) Resulting Derivative Class Observed Biological Activity
Naphtho[2,1-b]furan2-Aryl-3-acetyl-1,3,4-oxadiazolinylOxadiazoline DerivativesAntimicrobial, Analgesic
Naphtho[2,1-b]furan2-(2,2-Dicyano-1-methyl vinyl)Dicyanovinyl DerivativesSynthetic Intermediate
Naphtho[2,1-b]furan2-(5-Amino-4-cyano-3-thienyl)Thiophene DerivativesAntimicrobial
Naphtho[2,1-b]furan2-(1-Phenylhydrazonoethyl)Hydrazone DerivativesAntimicrobial

This table is generated based on findings from studies on various Naphtho[2,1-b]furan derivatives. ijprajournal.commedcraveonline.com

Impact of Methoxy (B1213986) and Nitro Group Position and Variation on Biological Activity and Reactivity

The methoxy and nitro groups are critical determinants of the biological activity and chemical reactivity of 6-methoxy-2-nitronaphtho(2,1-b)furan. The position of these groups on the aromatic scaffold significantly influences the molecule's electronic properties and its ability to interact with biological systems.

The nitro group, particularly at the C-2 position of a furan ring, is known to enhance the genotoxicity of certain compounds. researchgate.net For example, the related compound 2-nitro-7-methoxy-naphtho[2,1-b]furan (known as R7000) exhibits potent mutagenic effects. researchgate.net The mechanism of action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group within cells to form highly reactive cytotoxic free radicals, such as hydroxylamines and amines. researchgate.netmdpi.com These reactive species can cause cellular damage, including DNA strand breaks, which underlies their biological effects. researchgate.net

The specific positioning of the nitro group is paramount. Studies on other classes of aromatic compounds, such as chalcones, have shown that the location of the nitro group dictates the type and magnitude of biological activity. mdpi.com For instance, a nitro group at the ortho position can significantly enhance anti-inflammatory activity compared to meta or para isomers. mdpi.com This suggests that the placement of the nitro group on the naphthofuran core is a key variable in analogue design.

Design and Synthesis of Chiral Analogues: Stereochemical Influences on Molecular Recognition

The introduction of chirality into drug candidates is a fundamental strategy for improving their pharmacological properties. While specific chiral analogues of this compound are not extensively detailed in the literature, the principles of stereochemistry are highly relevant to its future development. Biological systems, such as enzymes and receptors, are inherently chiral, and as a result, enantiomers of a chiral drug can exhibit significantly different binding affinities, efficacy, and metabolic profiles.

The design of chiral naphthofuran analogues could be approached in several ways:

Introduction of Chiral Centers: Adding substituents with stereocenters to the naphthofuran core would generate diastereomers and enantiomers.

Creation of Atropisomers: Hindered rotation around a single bond, such as a bond connecting the naphthofuran system to a bulky substituent, can create stable, non-interconverting rotational isomers (atropisomers) that are chiral. unibo.it

The synthesis of enantiomerically pure compounds often requires specialized methods, such as asymmetric synthesis or chiral chromatography for the separation of racemates. rsc.org Determining the absolute stereochemistry of these analogues is crucial for understanding their interaction with biological targets. The distinct three-dimensional arrangement of atoms in different stereoisomers leads to differential molecular recognition, where one enantiomer may fit perfectly into a binding site while the other fits poorly or not at all. This stereochemical influence is a key consideration for designing more selective and potent therapeutic agents based on the naphthofuran scaffold.

Rational Design of Novel Naphthofuran Derivatives Based on Computational Predictions

Rational drug design utilizes computational methods to predict how a molecule will interact with a biological target, thereby guiding the synthesis of more effective compounds. This approach is highly applicable to the development of novel this compound derivatives. By identifying a specific biological target, such as an enzyme or receptor, computational tools can be used to optimize the naphthofuran scaffold for enhanced binding and activity.

The process typically involves:

Molecular Docking: This technique predicts the preferred orientation of a ligand (the naphthofuran derivative) when bound to a target protein. Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov This information allows medicinal chemists to design modifications that strengthen these interactions.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. This model can then be used to screen virtual libraries of compounds to identify new potential derivatives.

In Silico ADME/Tox Prediction: Computational models can predict the absorption, distribution, metabolism, excretion (ADME), and toxicity of designed analogues before they are synthesized. This helps prioritize candidates that are more likely to have favorable drug-like properties.

This computational-led approach has been successfully applied to other heterocyclic compounds, such as coumarin derivatives, to develop agents with multifunctional profiles for complex diseases. nih.govrsc.org Applying these rational design strategies to the naphthofuran core can accelerate the discovery of new derivatives with improved potency and selectivity, while minimizing the synthesis of less promising compounds. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com A QSAR model can be used to predict the activity of unsynthesized compounds, making it a valuable tool in drug discovery. nih.gov

Developing a QSAR model for this compound derivatives would involve the following steps:

Data Set Compilation: A series of naphthofuran analogues with experimentally measured biological activities (e.g., IC50 values) is required.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "molecular descriptors," is calculated. These descriptors quantify various aspects of the molecule's structure, including its physicochemical properties (e.g., logP), electronic features (e.g., partial charges), and topological characteristics (e.g., molecular connectivity indices).

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks), are used to build an equation that relates the descriptors to the observed biological activity. nih.gov

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to a chance correlation.

QSAR studies have been effectively applied to related structures, such as 5-nitrofuran-2-yl derivatives, to develop predictive models for their antimycobacterial activity. researchgate.net A validated QSAR model for naphthofuran derivatives would allow for the rapid virtual screening of large numbers of potential structures, enabling researchers to prioritize the synthesis of compounds predicted to have the highest biological efficacy.

Advanced Research Applications and Methodological Development Utilizing 6 Methoxy 2 Nitronaphtho 2,1 B Furan

Development as Fluorescent Probes and Imaging Agents for Cellular and Molecular Processes

The development of fluorescent probes for bioimaging is a rapidly advancing field, with a continuous demand for novel fluorophores with enhanced photophysical properties. nih.gov Naphthofuran and benzofuran (B130515) derivatives have emerged as promising candidates for fluorescent labeling due to their inherent fluorescence and adaptable structures. researchgate.net While direct studies on the fluorescent properties of 6-Methoxy-2-nitronaphtho(2,1-b)furan are not extensively documented, the characteristics of the broader furan-based fluorophore family suggest its potential in this arena.

Furan-containing compounds are being engineered to create near-infrared (NIR-II) molecular fluorophores, which are highly advantageous for in vivo imaging due to deeper tissue penetration and higher signal-to-background ratios. nih.govresearchgate.net The inclusion of electron-donating groups, such as a methoxy (B1213986) substituent, can enhance the fluorescence quantum yield of a molecule. mdpi.com For instance, in a study of mixed fluorinated subphthalocyanines, the presence of a methoxy group was found to significantly boost fluorescence. mdpi.com This suggests that the 6-methoxy group in the target compound could contribute favorably to its potential as a fluorescent probe. The development of such probes is critical for the non-invasive visualization of complex biological processes within living systems. nih.gov

Table 1: Comparison of Furan-Based Fluorophores for Bioimaging

Fluorophore Class Key Features Potential Advantages for Bioimaging
Naphthofurans Strong intrinsic fluorescence Suitable for derivatization and labeling of biomolecules. researchgate.net
Furan-based NIR-II Dyes Emission in the 1000-1700 nm range Deeper tissue penetration, reduced autofluorescence. nih.govresearchgate.net
Methoxy-substituted Fluorophores Enhanced fluorescence quantum yield Brighter probes for clearer imaging. mdpi.com

Application in Materials Science Research: Optoelectronic Properties and Organic Electronics

The field of organic electronics is continually searching for novel materials with tunable optoelectronic properties for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The naphtho[2,1-b]furan (B1199300) scaffold is a promising candidate for these applications due to its rigid, planar structure and extended π-conjugation, which are conducive to efficient charge transport.

Computational studies on related compounds have provided insights into the potential of this molecular framework. A density functional theory (DFT) study on naphtho[2,1-b:6,5-b']difuran (DPNDF) and its derivatives highlighted their potential as organic semiconductor materials, noting their high stability and tunable band gaps. nih.gov The introduction of substituents, such as the methoxy and nitro groups in this compound, is a key strategy for engineering the energy levels (HOMO and LUMO) and, consequently, the optoelectronic properties of the material. Similarly, research on methoxy-substituted benzo[b]naphtho[2,1-d]thiophenes has demonstrated their relevance for optoelectronic applications, further underscoring the utility of the methoxy group in designing materials for this purpose. crossref.org The combination of electron-donating (methoxy) and electron-withdrawing (nitro) groups can create a push-pull system within the molecule, which is a common design principle for enhancing nonlinear optical properties and for creating materials with low band gaps suitable for organic electronics.

Utility as Chemical Biology Tools for Elucidating Specific Biological Pathways

Chemical biology relies on small molecules to probe and understand complex biological processes. The potent biological activity of nitro-substituted naphthofurans has made them valuable tools for investigating mechanisms of genotoxicity and DNA damage pathways. A close isomer of the title compound, 7-methoxy-2-nitronaphtho[2,1-b]furan (known as R7000), has been extensively studied as a potent mutagen. nih.govresearchgate.net

Research on R7000 has been instrumental in elucidating the mechanisms of action for nitroaromatic compounds. nih.gov Studies have shown that this compound requires metabolic activation to exert its genotoxic effects, leading to the formation of covalent DNA adducts. nih.gov By using techniques like ³²P-postlabeling, researchers have been able to identify multiple distinct DNA adducts formed by R7000 in bacteria. nih.gov This has provided critical insights into the preferential binding sites of such compounds on DNA and the influence of cellular repair mechanisms, such as the SOS response in E. coli. researchgate.net The study of the oxidative metabolism of 7-methoxy-2-nitronaphtho[2,1-b]furan has helped to understand how substituents like methoxy and nitro groups influence the metabolic pathways and the ultimate biological activity of these compounds. nih.gov These mechanistic studies, while focused on an isomer, provide a strong foundation for understanding the potential of this compound as a chemical probe to investigate similar biological pathways.

Exploration as Ligands for Specific Biomolecular Targets in Mechanistic Research Models

The ability of small molecules to bind with high affinity and specificity to biomolecular targets like proteins and nucleic acids is fundamental to their use as research tools and therapeutic agents. The benzofuran scaffold, a core component of the title compound, has been shown to interact with proteins.

A study investigating the protein binding ability of 4-nitrophenyl-functionalized benzofurans demonstrated their capacity to bind to bovine serum albumin (BSA), a model protein. nih.gov Using circular dichroism and fluorescence spectroscopy, it was found that these compounds could alter the secondary structure of the protein. Molecular docking studies further suggested that these ligands could be housed within the protein's structure. nih.gov While this research was not on this compound itself, it illustrates the potential of the broader benzofuran and naphthofuran class of compounds to act as ligands for proteins. The specific substituents on the naphthofuran core would dictate the binding affinity and selectivity for different protein targets, opening avenues for the design of specific probes for mechanistic studies.

Contribution to Drug Discovery Research: Lead Identification and Optimization Strategies (Focus on pre-clinical mechanistic insights)

The naphtho[2,1-b]furan nucleus is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comijprajournal.com This makes the class of compounds, including this compound, a fertile ground for lead identification in drug discovery programs.

A notable example from the related benzo[b]furan class is the discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105). nih.gov This compound was identified as a potent tubulin polymerization inhibitor with strong antiproliferative effects on cancer cells and a selective disruptive effect on tumor vasculature. nih.govmdpi.com The structure-activity relationship (SAR) studies that led to the discovery of BNC105 highlight the importance of the substitution pattern on the furan-containing core for biological activity. mdpi.com

Furthermore, the genotoxic properties of the closely related 7-methoxy-2-nitronaphtho[2,1-b]furan (R7000) provide crucial preclinical mechanistic insights. nih.gov Understanding the mechanism of action, such as DNA adduct formation, is a critical part of the lead optimization process, allowing for the design of molecules with desired therapeutic effects while potentially mitigating unwanted toxicities. The synthesis and biological evaluation of various naphtho[2,1-b]furan derivatives continue to be an active area of research, with many new compounds being screened for antimicrobial and other therapeutic activities. medcraveonline.comnih.govmedcraveonline.com

Table 2: Investigated Biological Activities of Naphtho[2,1-b]furan and Benzo[b]furan Derivatives

Compound/Derivative Class Biological Activity Preclinical Mechanistic Insight Reference
7-methoxy-2-nitronaphtho[2,1-b]furan (R7000) Genotoxicity, Mutagenicity DNA adduct formation, requires metabolic activation nih.govnih.gov
7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105) Antiproliferative, Tumor vascular disruption Tubulin polymerization inhibition nih.govmdpi.com
Various Naphtho[2,1-b]furan derivatives Antimicrobial (antibacterial and antifungal) Structure-activity relationship studies ongoing mdpi.comijprajournal.commedcraveonline.com

Future Directions and Emerging Research Perspectives for 6 Methoxy 2 Nitronaphtho 2,1 B Furan

Development of Novel and Efficient Synthetic Routes for Complex Naphthofuran Structures

The synthesis of naphthofurans, the structural class to which 6-Methoxy-2-nitronaphtho(2,1-b)furan belongs, has been a subject of considerable interest for organic and medicinal chemists. researchgate.neteurjchem.com The development of more advanced and efficient synthetic methodologies is a critical future direction. Current strategies for constructing the naphthofuran core include the annulation of naphthols with various reagents, cycloaddition reactions, and intramolecular transannulations. rsc.org

Future research will likely focus on:

Catalyst Innovation: Employing novel catalysts, including organometallic and photocatalysts, to improve reaction yields, reduce reaction times, and enhance stereocontrol. hilarispublisher.com The use of visible light-mediated photoredox catalysis, for instance, allows for the activation of otherwise non-reactive functional groups under mild conditions, opening new pathways for derivatization. hilarispublisher.com

Domino and One-Pot Reactions: Designing multi-step reactions that can be performed in a single vessel (one-pot reactions) to improve efficiency and sustainability by minimizing purification steps and solvent waste. rsc.org

Late-Stage Functionalization: Developing methods for the precise modification of the complex naphthofuran scaffold at a late stage in the synthesis. This would enable the rapid creation of a diverse library of analogues from a common intermediate, facilitating structure-activity relationship (SAR) studies.

These advancements will not only streamline the production of this compound but also enable the synthesis of a wider array of structurally complex derivatives for biological evaluation. hilarispublisher.comnih.gov

Integration with Advanced 'Omics' Technologies (e.g., Genomics, Proteomics, Metabolomics) for Systems-Level Mechanistic Understanding

To move beyond a singular understanding of this compound's interaction with DNA, future research must embrace a systems-biology approach. researchgate.net The integration of high-throughput 'omics' technologies can provide a holistic view of the cellular response to this compound. nih.gov

Genomics and Transcriptomics: These tools can identify the full spectrum of genes and signaling pathways that are activated or repressed upon exposure to the compound. This would provide a comprehensive map of the cellular stress responses, DNA repair mechanisms, and apoptotic pathways triggered by its genotoxic effects.

Proteomics: By analyzing changes in the entire protein complement of a cell, proteomics can reveal the specific proteins that interact with the compound or its metabolites. This can help identify direct molecular targets and downstream effectors of its biological activity.

Metabolomics: This technology investigates the full range of small-molecule metabolites within a cell or biological system. researchgate.net In the context of this compound, metabolomics can elucidate its metabolic fate, identify bioactive or toxic metabolites, and map the metabolic pathways it perturbs. researchgate.netnih.gov

By combining these multi-omics datasets, researchers can construct a detailed, systems-level model of the compound's mechanism of action, offering profound insights into its biological consequences. researchgate.netfrontiersin.org

Application of Artificial Intelligence and Machine Learning in Naphthofuran Chemistry and Biological Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from synthesis planning to predicting biological activity. researchgate.net For the naphthofuran class of compounds, these computational tools offer significant opportunities.

Reaction Prediction and Synthesis Planning: Machine learning algorithms, trained on vast databases of chemical reactions, can predict the outcomes of novel reactions with high accuracy. cam.ac.ukjetir.org Computer-Aided Synthesis Planning (CASP) can propose novel and efficient synthetic routes to this compound and its derivatives, potentially identifying pathways that are more efficient than those conceived by human chemists. hilarispublisher.comnih.gov

Predictive Toxicology and Bioactivity: AI models can be trained to predict the biological properties of molecules based on their structure. This can be used to forecast the potential toxicity or therapeutic activity of new naphthofuran derivatives before they are synthesized, allowing researchers to prioritize the most promising candidates for laboratory investigation.

Data-Driven Discovery: By analyzing large datasets from 'omics' studies and high-throughput screening, ML can identify complex patterns and correlations that are not apparent to human researchers, leading to new hypotheses about a compound's mechanism of action or potential applications.

The integration of AI will accelerate the design-make-test-analyze cycle in naphthofuran research, making the discovery process more efficient and targeted. nih.gov

Interdisciplinary Research Synergies: Bridging Organic Synthesis, Chemical Biology, and Computational Science

The future of research on this compound lies in the convergence of multiple scientific disciplines. The challenges posed by this complex molecule cannot be fully addressed by any single field alone.

Organic Synthesis & Chemical Biology: Synthetic chemists can design and create novel analogues and molecular probes based on the parent structure. eurjchem.com Chemical biologists can then use these tools to investigate specific biological processes, such as DNA repair or cell cycle checkpoints, providing feedback to the chemists for the design of improved probes.

Chemical Biology & Computational Science: The large, complex datasets generated by 'omics' experiments require sophisticated computational tools for analysis and interpretation. nih.gov Computational scientists can develop new algorithms and models to extract meaningful biological insights from this data, while chemical biologists provide the experimental validation for computational predictions.

Computational Science & Organic Synthesis: As mentioned, AI and computational tools can guide synthetic efforts by predicting reaction outcomes and proposing optimal synthetic routes. arxiv.org This synergy allows for a more rational and efficient approach to chemical synthesis, saving time and resources.

Fostering collaborations between these fields will be essential for creating a comprehensive understanding of this compound and harnessing its properties for future applications.

Potential for Developing Advanced Research Tools and Mechanistic Probes

Given its well-documented and potent mutagenic properties, this compound (also referred to in literature as R7000) has already been utilized as a research tool to investigate the mechanisms of genotoxicity. researchgate.netpasteur.frsigmaaldrich.com Future work can build upon this foundation to develop more sophisticated molecular probes.

Probing DNA Repair Pathways: By attaching fluorescent tags or affinity labels to the naphthofuran scaffold, researchers can create probes to visualize the compound's interaction with DNA in real-time within living cells. These tools could be used to track the formation of DNA adducts and recruit specific DNA repair proteins, providing unprecedented insight into these fundamental cellular processes. researchgate.net

Target Identification: Modified versions of the compound could be used in chemical proteomics experiments to "fish" for and identify the specific cellular proteins that bind to it. This could uncover previously unknown molecular targets and mechanisms of action.

Development of Conditional Mutagens: By incorporating photo-cleavable or enzyme-labile groups into the molecule, it may be possible to create "caged" versions of the compound. These probes would remain inactive until activated by a specific stimulus (like light or a particular enzyme), allowing researchers to induce DNA damage with high spatial and temporal control within a cell or organism.

The development of such advanced chemical tools derived from the this compound structure will solidify its role as a valuable probe for dissecting complex biological pathways.

Q & A

Q. What are the established synthetic routes for 6-Methoxy-2-nitronaphtho(2,1-b)furan, and how do reaction conditions influence product purity?

Answer: The synthesis typically involves multi-step protocols starting with functionalized naphthalene precursors. For example:

  • Step 1: Condensation of 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate under reflux in acetone with K₂CO₃ yields ethyl naphtho[2,1-b]furan-2-carboxylate .
  • Step 2: Nitration at position 2 using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) introduces the nitro group. Methoxylation at position 6 is achieved via nucleophilic substitution with NaOMe .
    Key Considerations:
  • Purity depends on reaction time, solvent polarity, and post-synthesis purification (e.g., column chromatography with ethyl acetate/petroleum ether) .
  • Yields vary (60–75%) due to competing side reactions like over-nitration or ring oxidation .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., nitro group: 1520–1350 cm⁻¹; methoxy: 2850–2950 cm⁻¹) .
  • ¹H/¹³C NMR: Assigns aromatic protons (δ 7.2–9.2 ppm) and substituent positions (e.g., methoxy at δ 3.8–4.0 ppm) .
  • Mass Spectrometry: Confirms molecular weight (e.g., m/z 243.05 for C₁₃H₉NO₄) .

Advanced Research Questions

Q. How does the mutagenic activity of this compound compare to its structural analogs, and what mechanisms drive its genotoxicity?

Answer:

  • Mechanism: The compound induces G:C→T:A transversions via abasic site formation during error-prone SOS repair. The nitro group facilitates DNA adduct formation, while the methoxy group stabilizes intercalation .
  • Comparative Data:
    • R7000 (7-Methoxy-2-nitronaphtho[2,1-b]furan): 80% mutations at G:C pairs in E. coli lacI assays, with frameshifts in repetitive sequences .
    • 5-Nitro analogs: Lower mutagenicity due to steric hindrance at position 5 .

Q. What computational methods predict regioselectivity in electrophilic substitution reactions of this compound?

Answer:

  • DFT Calculations (B3LYP/6-311++G ): Fukui indices (f⁻) identify C5 as the most reactive site (f⁻ = 0.18) compared to C1 (f⁻ = 0.06), explaining preferential acylation at C5 .
  • Thermodynamic Stability: Diacetyl derivatives (1,5-substituted) are 2.3 kcal/mol more stable than mono-substituted isomers .

Q. How do structural modifications (e.g., halogenation, methoxy positioning) alter antimicrobial activity?

Answer:

  • SAR Insights:

    • Nitro at C2 + Methoxy at C6: Enhances Gram-positive activity (e.g., S. aureus: 18 mm inhibition zone) due to improved membrane penetration .
    • Halogenation (e.g., 6-Bromo derivative): Increases antifungal activity (20 mm vs. A. niger) by disrupting ergosterol biosynthesis .
  • Table 1: Antimicrobial Activity of Derivatives

    DerivativeSubstituentsS. aureus (mm)C. albicans (mm)
    6a3-Cl, 2-Cl-quinoline1414
    6k5,6-di-OCH₃1515

Q. What analytical strategies resolve contradictions in reported biological activities across studies?

Answer:

  • Case Study: Discrepancies in anticancer activity (e.g., IC₅₀ ranging from 10–50 µM) arise from assay conditions (e.g., cell line variability, ROS levels).
  • Methodological Fixes:
    • Standardize cell viability assays (MTT vs. resazurin).
    • Control for metabolic activation (e.g., S9 liver fractions in mutagenicity assays) .

Methodological Best Practices

Q. How to optimize reaction yields in one-pot syntheses of naphthofuran derivatives?

Answer:

  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 min vs. 8 hr) and improves yield (85%) via uniform heating .
  • Solvent Systems: Polar aprotic solvents (DMF, dioxane) enhance nitro-group stability .

Q. What in silico tools are recommended for predicting metabolic pathways of this compound?

Answer:

  • Software: Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I metabolites (e.g., nitro reduction to amine, O-demethylation) .
  • Validation: Cross-reference with LC-MS/MS data from hepatic microsome assays .

Contradictions and Open Questions

  • Mutagenicity vs. Anticancer Activity: While R7000 is highly mutagenic, its derivatives show selective cytotoxicity in cancer cells. Resolving this requires in vivo models to assess therapeutic windows .
  • SOS Response Dependence: UmuC-deficient strains show reduced frameshift mutations, suggesting SOS polymerases (Pol V) mediate error-prone repair .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.